Product packaging for CEF6 acetate(913545-15-0 free base)(Cat. No.:)

CEF6 acetate(913545-15-0 free base)

Cat. No.: B10825560
M. Wt: 1111.3 g/mol
InChI Key: CTYXKTIGYWKJRD-BGTIHSIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CEF6 acetate(913545-15-0 free base) is a useful research compound. Its molecular formula is C50H82N10O16S and its molecular weight is 1111.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CEF6 acetate(913545-15-0 free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CEF6 acetate(913545-15-0 free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H82N10O16S B10825560 CEF6 acetate(913545-15-0 free base)

Properties

Molecular Formula

C50H82N10O16S

Molecular Weight

1111.3 g/mol

IUPAC Name

acetic acid;(3S)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H78N10O14S.C2H4O2/c1-25(2)22-30(50)47(70)58-20-13-17-35(58)43(66)54-33(23-29-14-9-8-10-15-29)41(64)53-34(24-36(61)62)42(65)51-31(16-11-12-19-49)40(63)56-38(27(5)59)46(69)57-39(28(6)60)45(68)55-37(26(3)4)44(67)52-32(48(71)72)18-21-73-7;1-2(3)4/h8-10,14-15,25-28,30-35,37-39,59-60H,11-13,16-24,49-50H2,1-7H3,(H,51,65)(H,52,67)(H,53,64)(H,54,66)(H,55,68)(H,56,63)(H,57,69)(H,61,62)(H,71,72);1H3,(H,3,4)/t27-,28-,30+,31+,32+,33+,34+,35+,37+,38+,39+;/m1./s1

InChI Key

CTYXKTIGYWKJRD-BGTIHSIVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N.CC(=O)O

Origin of Product

United States

Historical Context of Epitope Discovery and Characterization

The concept of an "epitope," the specific part of an antigen recognized by the immune system, has evolved significantly since the early days of immunology. Initially, immune recognition was understood at the level of whole antigens, such as bacteria or viruses. The earliest insights into the molecular basis of immunity came from the work of scientists like Emil von Behring and Kitasato Shibasaburo in the 1890s, who discovered that serum from immunized animals could confer protection against infectious diseases, a phenomenon attributed to what we now know as antibodies.

The mid-20th century saw a refinement of this understanding with the elucidation of antibody structure, revealing the specific regions (paratopes) that bind to antigens. However, the discovery that T-cells, another crucial component of the adaptive immune system, also recognize specific antigenic determinants came later. A pivotal moment in this field was the 1974 discovery by Peter C. Doherty and Rolf M. Zinkernagel, who demonstrated that T-cells recognize viral antigens only when they are presented on the surface of infected cells by MHC molecules. This phenomenon, known as MHC restriction, revolutionized our understanding of cellular immunity. nih.govplos.org

The 1980s marked a significant advancement with the ability to define the precise epitopes recognized by cytotoxic T-lymphocytes (CTLs) using short synthetic peptides. nih.gov This development was crucial for understanding how the immune system targets virally infected cells. It paved the way for the systematic mapping of T-cell epitopes from various pathogens, including influenza virus. The identification of conserved epitopes within viral proteins, such as the nucleoprotein, became a major focus of research, as these regions are less prone to the mutations that allow viruses to escape immune detection. nih.govmiltenyibiotec.com This led to the development of tools like peptide pools, such as the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) pool, which includes CEF6, to serve as standardized reagents for monitoring T-cell responses. biolinks.co.jptandfonline.com The original CEF peptide pool, described in 2002, consisted of 23 peptides and was later expanded to 32 to improve its utility across diverse human populations. nih.govimmunospot.eu

Significance of Major Histocompatibility Complex Mhc Class I Restricted Epitopes in Adaptive Immunity

MHC class I molecules are fundamental to the adaptive immune system's ability to detect and eliminate virally infected cells and tumor cells. immunospot.eu These molecules act as sentinels on the surface of nearly all nucleated cells, presenting a snapshot of the proteins being synthesized within the cell. youtube.com This presentation is crucial for surveillance by CD8+ cytotoxic T-lymphocytes (CTLs).

The process begins with the degradation of intracellular proteins, including viral proteins in an infected cell, into short peptides by the proteasome. nih.gov These peptides are then transported into the endoplasmic reticulum, where they are loaded onto newly synthesized MHC class I molecules. nih.gov This peptide-MHC complex is then transported to the cell surface.

The recognition of a foreign peptide, such as CEF6, presented by an MHC class I molecule (in this case, HLA-B7) by the T-cell receptor on a CD8+ CTL triggers a cascade of events. The CTL becomes activated and proliferates, leading to the destruction of the infected cell, thereby limiting the spread of the virus. This MHC-restricted recognition ensures that the powerful cytotoxic function of T-cells is precisely targeted to infected cells, sparing healthy, uninfected cells. youtube.com The specificity of this interaction is a cornerstone of adaptive immunity, providing a highly effective defense mechanism against a vast array of intracellular pathogens.

Overview of Cef6 Acetate 913545 15 0 Free Base As an Hla B7 Influenza Epitope

Synthetic Methodologies for CEF6 Acetate Peptide

The synthesis of a peptide like CEF6 acetate is a meticulous process that requires precise control over chemical reactions to build the amino acid chain correctly.

Optimization of Solid-Phase Peptide Synthesis (SPPS) for CEF6 Acetate

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like CEF6. thieme-connect.de This technique involves covalently attaching the C-terminal amino acid (Methionine in the case of CEF6) to an insoluble polymer resin. The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids one by one.

The choice of protecting groups for the amino acids is crucial. The most common strategy is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the N-terminus of the amino acids. nih.gov Each synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by Fmoc and its side chain protected by a permanent protecting group, is activated. This is commonly achieved using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activated amino acid is then added to the resin to form a new peptide bond.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the CEF6 sequence. Given the presence of amino acids with reactive side chains in CEF6 (Aspartic acid and Lysine), appropriate side-chain protecting groups (e.g., t-Butyl for Asp and Boc for Lys) are essential to prevent side reactions. The presence of Methionine requires special consideration, as its sulfur atom can be sensitive to oxidation. nih.gov

Optimization of SPPS for a specific peptide like CEF6 involves several factors:

Resin Choice: The selection of the solid support can influence the efficiency of the synthesis.

Coupling Reagents: Different coupling reagents can be employed to maximize the efficiency of peptide bond formation, especially for sterically hindered amino acids.

Solvent Systems: The choice of solvents can affect the swelling of the resin and the solubility of reagents, impacting reaction kinetics. thieme-connect.de

Alternative Synthetic Approaches for CEF6 Acetate and its Derivatives

While SPPS is the dominant method, other synthetic strategies exist. For longer peptides or for producing large quantities, a fragment condensation approach can be used. nih.gov In this method, smaller peptide fragments of the target sequence are synthesized separately (either in solution or on a solid phase) and then joined together. For CEF6, one could envision synthesizing two or three smaller fragments and then ligating them. This can sometimes be more efficient than the stepwise addition of single amino acids for very long sequences.

Purification Strategies for High-Purity CEF6 Acetate

After the completion of the synthesis on the solid support, the peptide is cleaved from the resin and the permanent side-chain protecting groups are removed. This is typically done using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acids.

The resulting crude peptide mixture contains the target peptide along with various truncated or modified sequences. Therefore, a robust purification step is essential. The most common method for purifying peptides is preparative reverse-phase high-performance liquid chromatography (RP-HPLC) .

In this technique, the crude peptide solution is passed through a column packed with a nonpolar stationary phase (like C18). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the components. The more hydrophobic a peptide is, the longer it is retained on the column. By collecting the fractions corresponding to the main peak, a highly purified peptide can be obtained. The collected fractions are then typically lyophilized (freeze-dried) to yield the final peptide as a fluffy powder. For CEF6 acetate, the final step would involve a salt exchange to the acetate form, if not already accomplished during purification. Purity levels of ≥95% or ≥98% are commonly reported for commercially available CEF6. glpbio.comthieme-connect.de

Comprehensive Analytical and Spectroscopic Characterization of CEF6 Acetate

To ensure the correct peptide has been synthesized and is of high purity, a combination of analytical techniques is employed.

High-Resolution Mass Spectrometry (HRMS) for Definitive Peptide Sequence Confirmation

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a very accurate mass measurement of the peptide, which can be compared to its calculated theoretical mass.

For CEF6 (C₄₈H₇₈N₁₀O₁₄S), the theoretical monoisotopic mass of the free base is approximately 1050.54 Da. The acetate salt will have a correspondingly higher mass. By observing the mass-to-charge ratio (m/z) of the peptide ion, its molecular weight can be confirmed with high precision.

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. In an MS/MS experiment, the parent peptide ion is isolated and fragmented. The resulting fragment ions (typically b- and y-ions, which correspond to fragments from the N- and C-terminus, respectively) are then analyzed. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming that the amino acids are in the correct order.

Table 1: Theoretical Mass Data for CEF6

Property Value
Amino Acid Sequence Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met
Molecular Formula (Free Base) C₄₈H₇₈N₁₀O₁₄S
Average Molecular Weight (Free Base) 1051.28 g/mol

| Monoisotopic Mass (Free Base) | 1050.54 Da |

This table presents calculated values for the free base of the CEF6 peptide.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Verification

Analytical reverse-phase HPLC is the primary method used to assess the purity of the final peptide product. A small amount of the purified peptide is injected into an analytical HPLC system. The peptide should ideally elute as a single, sharp peak. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

The retention time of the peptide in the HPLC run is also a characteristic property that can be used for identity confirmation, although it can vary depending on the exact conditions used.

Table 2: Example of Analytical HPLC Parameters for Peptide Analysis

Parameter Example Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 214 nm and 280 nm |

This table provides typical, illustrative parameters for the analytical HPLC of a peptide like CEF6. Actual conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. For a peptide such as CEF6 acetate, NMR studies, including one-dimensional (1D) and two-dimensional (2D) experiments, are invaluable for confirming its primary sequence and elucidating its solution-state conformation.

1D NMR spectra (¹H and ¹³C): A ¹H NMR spectrum of CEF6 acetate would display a series of peaks, with the chemical shift of each peak corresponding to the electronic environment of the hydrogen atoms in the molecule. The integration of these peaks provides the relative number of protons for each signal. A ¹³C NMR spectrum provides information about the carbon skeleton of the peptide. While specific experimental data for CEF6 acetate is not publicly available, a hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be obtained.

Illustrative ¹H NMR Data for CEF6 Acetate

Chemical Shift (ppm) Multiplicity Integration Assignment
8.0-8.5 d 1H Amide NH
7.1-7.4 m 5H Phenylalanine side chain
4.0-4.5 m 1H Alpha-CH
2.8-3.2 m 2H Beta-CH2

This table is for illustrative purposes only and does not represent actual experimental data for CEF6 acetate.

2D NMR experiments (COSY, TOCSY, NOESY): To gain deeper structural insights, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin systems of individual amino acid residues by revealing scalar coupling networks between protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the three-dimensional structure. It identifies protons that are close in space (typically < 5 Å), providing distance constraints that are used to calculate the solution structure of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. aobious.comsigmaaldrich.com In the context of peptides and proteins, CD spectroscopy is a sensitive tool for investigating the secondary structure (e.g., α-helix, β-sheet, random coil) and its conformational changes in response to environmental factors such as temperature or pH. nih.gov

The far-UV region (190-250 nm) of the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD spectrum in this region are characteristic of the peptide's secondary structure.

An α-helical structure typically shows a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm.

A random coil conformation is characterized by a strong negative band near 200 nm.

For CEF6 acetate, CD spectroscopy would reveal its predominant secondary structure in solution. While specific experimental data is not publicly available, an illustrative table of CD spectral features is provided below.

Illustrative Circular Dichroism (CD) Spectral Data for a Peptide

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Secondary Structure Interpretation
222 -10,000 Presence of α-helical content
208 -12,000 Presence of α-helical content
195 +20,000 Presence of α-helical or β-sheet content

This table is for illustrative purposes only and does not represent actual experimental data for CEF6 acetate.

X-ray Crystallography of CEF6 Acetate in Complex with Receptors (if applicable)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. ejbiotechnology.infomdpi.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For a peptide like CEF6 acetate, obtaining a crystal structure would provide the most detailed atomic-level view of its conformation in the solid state. Of particular interest would be the co-crystallization of CEF6 acetate with its corresponding Major Histocompatibility Complex (MHC) class I molecule, HLA-B7. The resulting crystal structure would reveal the precise molecular interactions between the peptide epitope and the binding groove of the MHC molecule. This information is critical for understanding the molecular basis of immune recognition by T-cells.

Illustrative X-ray Crystallography Data Table

Parameter Value
PDB ID N/A
Resolution (Å) N/A
Space Group N/A
Unit Cell Dimensions (Å) N/A

This table is for illustrative purposes only, as no crystal structure for CEF6 acetate is publicly available.

HLA-B7 Restricted Antigen Presentation of CEF6 Acetate

The presentation of the CEF6 peptide by the Major Histocompatibility Complex (MHC) class I molecule HLA-B7 is the initial step for the induction of a specific cytotoxic T lymphocyte response. This process is governed by the specific molecular interactions between the peptide and the peptide-binding groove of the HLA-B7 molecule.

Investigation of Molecular Interactions between CEF6 Acetate and HLA-B7 Molecules

The binding of the CEF6 peptide to HLA-B7, specifically the common allele HLA-B*0702, is a highly specific interaction dictated by the peptide's primary sequence and the architecture of the HLA-B7 binding groove. A stringent requirement for peptides binding to HLA-B7 and related molecules (the HLA-B7 supertype) is the presence of a proline residue at the second position (P2) of the peptide. nih.govnih.gov The CEF6 peptide, with proline at P2, fits this binding motif. The C-terminal anchor residue, in this case, methionine at P9, is also crucial for stable binding, with a variety of hydrophobic or aromatic residues being well-tolerated at this position in HLA-B7-binding peptides. nih.gov

Thermodynamics and Kinetics of Peptide Binding to HLA-B7

While detailed thermodynamic and kinetic parameters for the specific interaction between the CEF6 peptide and HLA-B7 are not extensively documented in publicly available research, general principles of peptide-MHC class I interactions apply. The binding is a dynamic process characterized by an association rate (k_on) and a dissociation rate (k_off), which together determine the binding affinity (K_D). The stability of the peptide-MHC complex is critical for effective T-cell activation; a longer half-life of the complex on the cell surface increases the probability of it being recognized by a specific T-cell.

Studies on other peptide-HLA interactions have shown that the binding process can involve conformational changes in both the peptide and the HLA molecule, and is influenced by factors such as temperature and pH. nih.gov The lack of specific thermodynamic data for the CEF6-HLA-B7 interaction highlights an area for future research to fully understand the biophysical properties of this important immunological synapse.

Influence of CEF6 Acetate Modifications on HLA-B7 Binding Affinity and Stability

The nucleoprotein of the influenza virus is known to be hypervariable, and this includes the region corresponding to the CEF6 epitope. nih.govresearchgate.net Numerous natural variants of the NP418-426 peptide exist across different influenza strains. nih.govnih.gov Research has shown that despite this variability, particularly between amino acid positions 4 and 8, the peptide is consistently presented by HLA-B*0702. semanticscholar.orgnih.gov This consistent presentation is largely attributed to the conservation of the critical P2 proline anchor, which is essential for viral fitness. semanticscholar.orgnih.gov

However, modifications within the peptide sequence, even outside the primary anchor positions, can significantly impact T-cell recognition, and to a lesser extent, HLA-B7 binding affinity. Studies using various natural NP418-426 variants have demonstrated that while many can still bind to HLA-B*0702, their ability to be recognized by CTLs can be dramatically altered. nih.gov For instance, amino acid substitutions at positions P4, P5, and P6 have been shown to influence CTL cross-reactivity, with some changes leading to immune escape. nih.gov This indicates that while the binding to HLA-B7 might be permissive for a range of sequences, the specific conformation of the presented peptide is critical for the subsequent T-cell response.

Peptide Variant (Influenza Strain)Amino Acid SequenceImpact on CTL RecognitionReference
PR8 (H1N1)LPFDKTTVMElicits strong CTL response nih.gov
A/Oklahoma/7485/01 (H1N1)LPFDRTTVMReduced cross-reactivity nih.gov
A/Oklahoma/309/06 (H3N2)LPFDSTTVMReduced cross-reactivity nih.gov

Cytotoxic T Lymphocyte (CTL) Activation by CEF6 Acetate

Once the CEF6 peptide is presented by HLA-B7 on the surface of an infected cell, it can be recognized by specific cytotoxic T lymphocytes, leading to their activation and the initiation of an effector response to clear the infection.

Elucidation of T-Cell Receptor (TCR) Recognition of the CEF6 Acetate-HLA-B7 Complex

The activation of a naive CD8+ T-cell is initiated by the engagement of its T-cell receptor with the peptide-HLA complex. The TCR recognizes a composite surface formed by both the HLA molecule's alpha helices and the exposed residues of the bound peptide. nih.gov The CTL response in HLA-B*0702 transgenic mice infected with influenza virus is directed against the NP418-426 epitope, confirming its role as a key target for the cytotoxic response. nih.gov

A notable characteristic of the CTL response to the CEF6 epitope is its high functional avidity. nih.govnih.govresearchgate.net Functional avidity refers to the concentration of peptide-MHC complexes required to trigger a T-cell response. CTLs specific for NP418-426 have been shown to have a significantly higher functional avidity compared to CTLs recognizing other influenza epitopes. nih.govnih.govresearchgate.net This high avidity means that even a low density of CEF6-HLA-B7 complexes on an infected cell can be sufficient to trigger a potent CTL response, leading to efficient killing of the target cell. nih.gov This strong selective pressure exerted by high-avidity CTLs is thought to be a driving force behind the observed hypervariability of this epitope in influenza viruses. nih.govnih.govresearchgate.net

Applications of Cef6 Acetate in Fundamental Immunological Research

Development and Optimization of Immunological Assays Utilizing CEF6 Acetate (B1210297)

The unique properties of CEF6 acetate have led to its use in several key immunological assays designed to probe the intricacies of T-cell responses. These assays are crucial for understanding the cellular immune response to various stimuli.

Enzyme-Linked Immunospot (ELISpot) Assays for Quantifying CEF6 Acetate-Specific T Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. immunospot.commabtech.com In the context of CEF6 acetate, the ELISpot assay is adapted to measure the number of T cells that recognize and respond to this specific peptide epitope. The principle of the assay involves coating a microplate with an antibody specific for a particular cytokine, such as interferon-gamma (IFN-γ). Peripheral blood mononuclear cells (PBMCs) are then cultured in these wells in the presence of CEF6 acetate. T cells that recognize the CEF6 epitope become activated and secrete IFN-γ, which is captured by the antibodies on the plate. A second, enzyme-labeled antibody is then used to detect the captured cytokine, resulting in a visible spot for each cytokine-secreting cell. mabtech.com

The high sensitivity of the ELISpot assay makes it particularly valuable for detecting rare antigen-specific T cells, which are often found in low frequencies in the blood. immunospot.commerckmillipore.com Research has demonstrated that ELISpot can effectively distinguish between responders and non-responders to specific antigens, making it a valuable tool in clinical and research settings. nih.gov

Table 1: Illustrative ELISpot Data for CEF6 Acetate-Specific T Cell Response

Donor IDStimulantMean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation
001CEF6 Acetate15012
001Negative Control52
002CEF6 Acetate254
002Negative Control31
003CEF6 Acetate21018
003Negative Control63

This table presents illustrative data demonstrating the quantification of CEF6 acetate-specific T cells using the ELISpot assay. The number of spot-forming cells indicates the frequency of T cells responding to the CEF6 acetate stimulant.

Intracellular Cytokine Staining (ICS) for Phenotyping CEF6 Acetate-Stimulated T Cells

Intracellular Cytokine Staining (ICS) coupled with flow cytometry is a powerful technique for the multiparametric analysis of T-cell responses. nih.govccf.org This method allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed phenotypic and functional profile of antigen-specific T cells. nih.gov When used with CEF6 acetate, ICS can reveal the types of T cells (e.g., CD4+ or CD8+) that are responding and the specific combination of cytokines they produce (e.g., IFN-γ, TNF-α, IL-2).

The general procedure for ICS involves stimulating PBMCs with CEF6 acetate in the presence of a protein transport inhibitor, such as Brefeldin A, which traps cytokines within the cell. bio-rad-antibodies.com Following stimulation, the cells are stained for surface markers, then fixed and permeabilized to allow for the intracellular staining of cytokines. thermofisher.com Flow cytometry analysis then provides quantitative data on the frequency and phenotype of the responding T cells.

Table 2: Illustrative ICS Data for Phenotyping of CEF6 Acetate-Stimulated T Cells

MarkerPercentage of CD8+ T CellsPercentage of CD4+ T Cells
IFN-γ+2.5%0.8%
TNF-α+1.8%0.5%
IL-2+0.9%1.2%
IFN-γ+ TNF-α+0.7%0.2%

This table provides an example of the type of data generated from an ICS experiment, showing the percentage of CD8+ and CD4+ T cells producing specific cytokines in response to CEF6 acetate stimulation.

CEF6 Acetate as a Standardized Reagent for Epitope Discovery and Validation

The identification of T-cell epitopes—the specific parts of an antigen recognized by the immune system—is a critical step in understanding infectious diseases and cancer, and in the development of vaccines and immunotherapies. nih.gov CEF6 acetate can serve as a standardized reagent in this process. By using a well-characterized peptide like CEF6 acetate as a positive control, researchers can validate their experimental systems for epitope mapping.

In epitope discovery studies, libraries of overlapping peptides from a target antigen are screened for their ability to stimulate T-cell responses. The response to a known immunodominant epitope, represented by CEF6 acetate, can be used to normalize the results and identify novel epitopes with confidence. The use of a standardized reagent like CEF6 acetate helps to ensure the reproducibility and comparability of data across different laboratories and studies. nih.gov

Utilization of CEF6 Acetate in Pre-clinical Vaccine Development Studies

The development of effective vaccines relies on the identification of highly immunogenic epitopes that can elicit a robust and protective immune response. nih.gov Peptide-based vaccines, which use short, synthetic peptides as antigens, offer several advantages, including improved safety and ease of production. nih.gov

Design and Evaluation of Peptide-Based Vaccine Constructs Incorporating CEF6 Acetate Epitope

Due to its immunogenic properties, the CEF6 epitope is an attractive candidate for inclusion in peptide-based vaccine constructs. The design of such vaccines involves synthesizing a longer peptide that incorporates the CEF6 epitope, often along with other T-cell epitopes and sometimes a lipid tail to enhance self-assembly and immunogenicity. frontiersin.orgresearchgate.net These constructs can be formulated with adjuvants to further boost the immune response. nih.gov

Pre-clinical evaluation of these vaccine constructs in animal models involves assessing their ability to induce a CEF6 acetate-specific T-cell response. The immunological assays described above, such as ELISpot and ICS, are used to quantify the magnitude and quality of the induced T-cell immunity. The goal is to develop a vaccine that can generate a strong and lasting memory T-cell response against the target antigen.

Table 3: Illustrative Data from a Pre-clinical Vaccine Study with a CEF6 Acetate-Based Construct

Vaccine GroupAdjuvantMean IFN-γ SFC per 10^6 SplenocytesT-cell Proliferation Index
CEF6 VaccineAdjuvant A5204.5
CEF6 VaccineAdjuvant B7806.2
Control (Adjuvant Only)Adjuvant A151.1
Control (Adjuvant Only)Adjuvant B201.3

This table illustrates hypothetical results from a pre-clinical study comparing the immunogenicity of a CEF6 acetate-based vaccine formulated with two different adjuvants. The data shows the frequency of vaccine-induced T cells and their proliferative capacity.

Investigation of Adjuvant Systems for Enhancing CEF6 Acetate Immunogenicity in Animal Models

The immunogenicity of peptide antigens, such as CEF6 acetate, is often dependent on the formulation with adjuvants, which are critical for initiating a robust and durable immune response. wikipedia.org Animal models are indispensable tools for the preclinical evaluation of these adjuvant systems, providing essential data on both the magnitude and quality of the immune response. nih.govresearchgate.net While specific studies investigating adjuvant systems for CEF6 acetate are not extensively documented in publicly available literature, the principles of peptide-based vaccine adjuvanation provide a framework for such investigations.

The primary goal of using an adjuvant with a peptide like CEF6 acetate is to enhance its ability to stimulate T-cell responses. nih.gov Adjuvants achieve this through various mechanisms, including forming a depot at the injection site for sustained antigen release, activating antigen-presenting cells (APCs) like dendritic cells (DCs), and promoting the production of cytokines that shape the ensuing immune response. nih.govnih.gov

In preclinical animal models, a variety of adjuvants could be systematically evaluated for their capacity to augment the immunogenicity of CEF6 acetate. The choice of adjuvant can significantly influence the type of T-helper (Th) response, skewing it towards a Th1, Th2, or Th17 phenotype, which is crucial for targeting different types of pathogens or for applications in immunotherapy. nih.gov For instance, adjuvants that promote a strong Th1 response, characterized by the production of interferon-gamma (IFN-γ), are often desirable for viral antigens and cancer immunotherapy. nih.gov

A hypothetical study design to investigate adjuvant systems for CEF6 acetate in a mouse model might involve comparing several classes of adjuvants. The selection could include aluminum salts (alum), which are widely used in human vaccines and tend to induce a Th2-biased response, as well as more novel adjuvants like Toll-like receptor (TLR) agonists and saponin-based adjuvants, which are known to potently induce Th1 responses. nih.govelifesciences.org

The following interactive table outlines potential adjuvant systems that could be investigated with CEF6 acetate in animal models, along with their primary mechanisms of action and the expected immune response profile.

Adjuvant SystemPrimary Mechanism of ActionExpected Predominant T-Helper ResponseKey Cytokines Induced
Aluminum Salts (Alum)Depot formation, induction of "danger signals"Th2IL-4, IL-5, IL-13
Monophosphoryl Lipid A (MPLA)TLR4 agonist, activates APCsTh1IL-12, IFN-γ, TNF-α
CpG OligodeoxynucleotidesTLR9 agonist, activates pDCs and B cellsTh1IFN-α, IL-12, IFN-γ
Saponin-based (e.g., QS-21)Forms pores in cell membranes, activates inflammasomeTh1 and Th2IFN-γ, IL-2, IL-4
Oil-in-water Emulsions (e.g., MF59)Enhanced antigen uptake and transport to lymph nodesTh2-biasedIL-4, IL-5

The evaluation of these adjuvant-CEF6 acetate formulations in animal models, such as C57BL/6 or BALB/c mice, would involve measuring CEF6-specific T-cell responses. mdpi.comresearchgate.net This would typically be assessed by techniques like ELISpot or intracellular cytokine staining to quantify the frequency of IFN-γ-producing T-cells, indicating a cellular immune response. mdpi.com Furthermore, the generation of cytotoxic T lymphocytes (CTLs) capable of killing target cells presenting the CEF6 peptide would be a critical endpoint, particularly in the context of viral immunity or cancer.

Structure Activity Relationship Sar Studies of Cef6 Acetate and Its Analogues

Systematic Analysis of Amino Acid Substitutions on HLA-B7 Binding Affinity

The binding of a peptide to an MHC molecule is the foundational step for T-cell recognition. For HLA-B7, specific amino acid residues within the peptide play a critical role in anchoring it into the binding groove. Studies on HLA-B7 and similar alleles have consistently shown a strong preference for proline at the second position (P2) and a hydrophobic or aromatic amino acid at the C-terminal position (P9). nih.govoup.com

Systematic analysis of amino acid substitutions in peptides analogous to CEF6 would involve replacing each amino acid residue one by one and measuring the resulting change in binding affinity for the HLA-B7 molecule. This is often accomplished using competitive binding assays, where the ability of a test peptide to displace a known high-affinity reference peptide from the HLA-B7 binding groove is quantified. The results are typically expressed as the concentration of the test peptide required to achieve 50% inhibition of the reference peptide binding (IC50).

While specific experimental data for CEF6 acetate (B1210297) is not publicly available, a hypothetical analysis based on known HLA-B7 binding motifs can be illustrative. The anchor residues, P2 (Proline) and P9 (Methionine), are expected to be critical for binding. Substitutions at these positions would likely lead to a significant decrease in binding affinity. Other residues, known as secondary anchors, also contribute to the stability of the peptide-MHC complex, albeit to a lesser extent. nih.gov

Table 1: Hypothetical Binding Affinity of CEF6 Analogues to HLA-B7

PositionOriginal ResidueSubstitutionPredicted Relative Binding Affinity (IC50, nM)Predicted Impact on Binding
1LeuAla150Minor Decrease
2 Pro Ala >10,000 Critical Loss of Binding
3PheAla200Minor Decrease
4AspAla180Minor Decrease
5LysAla250Minor Decrease
6ThrAla220Minor Decrease
7ThrAla230Minor Decrease
8ValAla170Minor Decrease
9 Met Ala >5,000 Significant Loss of Binding

This table is illustrative and based on established principles of HLA-B7 peptide binding. Actual experimental values may vary.

Identification of Critical Residues for T-Cell Receptor (TCR) Engagement by CEF6 Acetate

Once the peptide is bound to the HLA-B7 molecule, the complex is presented on the cell surface for recognition by T-cells. The residues of the peptide that are exposed and available for contact with the TCR are known as TCR contact residues. Identifying these critical residues is key to understanding the specificity and avidity of the T-cell response.

Alanine (B10760859) scanning mutagenesis is a common technique used to identify TCR contact residues. In this method, each non-anchor residue of the peptide is systematically replaced with alanine, and the effect on T-cell activation is measured. A significant reduction in T-cell activation upon substitution of a particular residue suggests that it is a critical TCR contact point. Research has indicated that the hydrophobicity of TCR contact residues can be a significant factor in the immunogenicity of an epitope. pnas.orgnih.govpnas.org

For CEF6 (Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met), the residues at positions 3, 4, 5, 6, 7, and 8 are potential candidates for TCR interaction. A hypothetical alanine scan could reveal which of these are most crucial for TCR engagement.

Table 2: Hypothetical T-Cell Recognition of CEF6 Analogues

PositionOriginal ResidueSubstitutionPredicted T-Cell Activation (% of Wild Type)Inferred Role
3PheAla40%Potential TCR Contact
4AspAla15%Critical TCR Contact
5LysAla10%Critical TCR Contact
6ThrAla50%Secondary TCR Contact
7ThrAla60%Secondary TCR Contact
8ValAla35%Potential TCR Contact

This table is illustrative and based on general principles of TCR-peptide interaction. Actual experimental results would be required for definitive identification of TCR contact residues.

Rational Design and Synthesis of Modified CEF6 Acetate Variants with Enhanced Immunological Properties

The insights gained from SAR studies can be applied to the rational design and synthesis of modified CEF6 acetate variants with improved immunological characteristics. The goal is to create peptides that have higher binding affinity for HLA-B7, enhanced TCR engagement, and greater in vivo stability, leading to a more robust and specific immune response.

Several strategies can be employed to enhance the immunogenicity of peptide vaccines:

Modification of Anchor Residues: While the primary anchor residues are crucial, subtle modifications can sometimes enhance binding affinity. For instance, replacing the C-terminal methionine with another hydrophobic residue might improve stability without compromising binding.

Modification of TCR Contact Residues: Altering TCR contact residues can modulate the T-cell response. For example, substitutions that increase the hydrophobicity of these residues have been shown to enhance immunogenicity. pnas.orgnih.govpnas.org

Terminal Modifications: The N- and C-termini of peptides can be modified to increase their stability and bioavailability. Acetylation of the N-terminus and amidation of the C-terminus are common modifications that protect the peptide from degradation by exopeptidases. nih.gov

Conjugation to Carrier Molecules: Conjugating the peptide to larger molecules, such as lipids or polymers like polyethylene (B3416737) glycol (PEG), can improve its solubility, stability, and delivery to lymph nodes where immune responses are initiated. nih.gov

The synthesis of such modified peptides is typically achieved through solid-phase peptide synthesis, which allows for the precise incorporation of modified amino acids and other chemical moieties. pnas.org

Conformational Studies of CEF6 Acetate Analogues and their Impact on Immunogenicity

The three-dimensional conformation of a peptide when bound to an MHC molecule is a critical determinant of its immunogenicity. The peptide's conformation dictates which of its side chains are exposed for TCR interaction and thus influences the nature of the T-cell response.

Conformational studies of CEF6 acetate and its analogues can be performed using techniques such as X-ray crystallography of the peptide-MHC complex or computational molecular modeling. These studies can reveal how amino acid substitutions affect the peptide's backbone and side-chain orientations within the HLA-B7 binding groove.

The flexibility of a peptide can also impact its immunogenicity. A more rigid peptide might present a more consistent epitope for TCR recognition, potentially leading to a more specific and high-affinity interaction. nih.govnih.gov Conversely, a certain degree of flexibility might allow for induced-fit binding with a broader range of TCRs. nih.gov Understanding the relationship between the conformation and dynamics of CEF6 analogues and their ability to stimulate T-cells is an active area of research in the development of peptide-based immunotherapies. plos.orgbiorxiv.org

Future Directions and Advanced Research Perspectives for Cef6 Acetate

Integration of CEF6 Acetate (B1210297) in Systems Immunology and Computational Modeling Approaches

Systems immunology aims to understand the immune system as a whole, integrating high-throughput experimental data with computational modeling to predict immune responses. numberanalytics.comwikipedia.org Small molecules like CEF6 acetate can serve as powerful tools in this field by acting as specific perturbing agents to immune networks.

Future research could focus on integrating CEF6 acetate into systems immunology workflows. This would involve treating immune cell cultures or preclinical models with the compound and then generating multi-omics datasets (e.g., transcriptomics, proteomics, metabolomics). These datasets can be used to build and refine computational models of immune signaling pathways. nih.govnih.gov For instance, by observing how CEF6 acetate alters the concentrations and activation states of various proteins over time, researchers can construct Ordinary Differential Equation (ODE) models to map the kinetic parameters of the pathways it influences. wikipedia.org

Such models could predict how CEF6 acetate's modulation of a specific target might cascade through the immune system, affecting different cell types and their functions. nih.gov This approach would move beyond a one-target, one-effect understanding, providing a holistic view of the compound's immunomodulatory activity and helping to identify potential off-target effects or new therapeutic applications. nih.gov

Table 1: Hypothetical Systems Immunology Research Plan for CEF6 Acetate

Research Phase Methodology Objective Expected Outcome
Data Generation In vitro treatment of PBMCs with CEF6 acetate followed by RNA-Seq, CyTOF, and metabolomics.To capture the global impact of CEF6 acetate on immune cells.High-dimensional data showing changes in gene expression, protein levels, and metabolic states.
Network Inference Application of algorithms (e.g., WGCNA, ARACNE) to multi-omics data.To identify modules of co-regulated genes, proteins, and metabolites affected by CEF6 acetate.A network map highlighting key nodes and pathways modulated by the compound.
Dynamic Modeling Development of ODE-based or agent-based models using time-series data. wikipedia.orgTo simulate the dynamic response of the immune system to CEF6 acetate perturbation.A predictive model of CEF6 acetate's mechanism of action and its effects on immune cell dynamics.
Model Validation In silico predictions of CEF6 acetate's effect on specific cytokine outputs, followed by experimental validation (e.g., ELISA).To confirm the predictive accuracy of the computational model.A validated computational model that can be used for further hypothesis testing.

Development of Novel Analytical Probes Utilizing CEF6 Acetate for Immune Monitoring

Effective immune monitoring requires tools that can dynamically and specifically measure immune responses in real-time. nih.govnih.gov Given its potential to interact with specific immune targets, the CEF6 acetate scaffold could be chemically modified to create novel analytical probes.

One promising avenue is the development of "turn-on" fluorescent probes. nih.gov In this design, CEF6 acetate would be conjugated to a fluorophore and a quencher. In its unbound state, the probe would emit minimal fluorescence. Upon binding to its intracellular or cell-surface target, a conformational change would separate the fluorophore from the quencher, leading to a detectable signal. Such probes would enable researchers to visualize the engagement of CEF6 acetate with its target in living cells and tissues, providing high-resolution spatial and temporal information. nih.gov

Another approach involves creating probes for positron emission tomography (PET) imaging by labeling CEF6 acetate with a positron-emitting radionuclide. This would allow for non-invasive, whole-body imaging to track the biodistribution of the compound and assess the expression of its target in preclinical models of disease. These advanced probes are critical for understanding a drug's pharmacokinetics and pharmacodynamics and for developing companion diagnostics. nih.gov

Exploration of CEF6 Acetate in Advanced Pre-clinical Disease Models (e.g., Chronic Viral Infections, Autoimmunity)

The immunomodulatory properties of CEF6 acetate make it a prime candidate for evaluation in sophisticated preclinical models of diseases where the immune system plays a central role. biomodels.com The choice of model is critical to ensure that the findings are translatable to human diseases. frontiersin.orgyoutube.com

Chronic Viral Infections: In diseases like chronic hepatitis B virus (HBV) infection, the immune system is often exhausted and unable to clear the virus. nih.gov Immunomodulators are being explored to reinvigorate antiviral T-cell responses. nih.gov CEF6 acetate could be tested in humanized mouse models, which possess a human immune system and can be infected with human-specific pathogens. nih.gov Key endpoints would include viral load, levels of viral antigens, and the functional profile of virus-specific T-cells.

Autoimmunity: In autoimmune diseases like rheumatoid arthritis or lupus, the immune system mistakenly attacks self-tissues. nih.gov Depending on its mechanism, CEF6 acetate could be evaluated for its ability to either suppress autoreactive immune cells or enhance regulatory T-cell function. nih.gov Models such as collagen-induced arthritis (CIA) in mice or the MRL/lpr mouse model of lupus would be appropriate. youtube.com Researchers would measure disease scores, autoantibody titers, and inflammatory cytokine levels to assess efficacy. youtube.com

Table 2: Potential Preclinical Models for Evaluating CEF6 Acetate

Disease Area Preclinical Model Key Endpoints Rationale
Chronic Viral Infection Humanized mice (hu-PBL/HSC) with HBV infection nih.govHBV DNA levels, HBsAg titers, activation markers on human T-cells (e.g., PD-1, TIM-3)To assess the ability to restore antiviral immunity in a model with a human immune system. nih.gov
Autoimmunity (Arthritis) Collagen-Induced Arthritis (CIA) mouse modelClinical arthritis score, paw swelling, anti-collagen antibody levels, joint histologyTo evaluate efficacy in a standard model of inflammatory autoimmune arthritis.
Autoimmunity (Lupus) MRL/lpr mouse model youtube.comProteinuria, anti-dsDNA autoantibody titers, kidney pathology, immune cell infiltrationTo test the ability to control systemic autoimmunity and end-organ damage. youtube.com

Bioengineering Applications of CEF6 Acetate for Targeted Immunotherapies

While small molecules offer advantages like good tissue penetration, their effects can be systemic, leading to potential off-target toxicities. frontiersin.orgnih.gov Bioengineering approaches can be used to concentrate the activity of CEF6 acetate at the desired site, enhancing efficacy while minimizing side effects.

One strategy is to encapsulate CEF6 acetate within nanoparticles (e.g., liposomes, polymeric nanoparticles). nih.gov These nanoparticles can be engineered to target specific tissues or cells. For example, in cancer immunotherapy, nanoparticles could be decorated with ligands that bind to receptors overexpressed on tumor cells or tumor-associated immune cells. nih.govnih.gov This would ensure that the immunomodulatory effects of CEF6 acetate are focused within the tumor microenvironment, potentially converting "cold" tumors (lacking immune cells) into "hot" tumors that are responsive to checkpoint inhibitors. frontiersin.org

Another bioengineering application is the development of hydrogels or other biomaterial scaffolds impregnated with CEF6 acetate. nih.gov These could be implanted locally (e.g., at a tumor resection site) to provide sustained, localized release of the compound. This would create a local niche of high immunomodulatory activity, promoting anti-tumor immune responses while avoiding systemic exposure.

High-Throughput Screening Methodologies for CEF6 Acetate-Interacting Molecules

To fully understand the mechanism of action of CEF6 acetate, it is crucial to identify its direct molecular targets. High-throughput screening (HTS) provides a powerful platform for discovering these interactions on a large scale. thermofisher.comnih.gov

A common HTS approach is to screen large libraries of proteins to identify which ones bind to CEF6 acetate. springerprofessional.deeurekaselect.com This can be done using techniques like affinity chromatography, where CEF6 acetate is immobilized and a cell lysate is passed over it, or by using protein microarrays.

Conversely, HTS can be used to find other small molecules that interact with the same target as CEF6 acetate. thermofisher.com In a competitive binding assay, a known target of CEF6 acetate could be used to screen a library of compounds to find others that displace it. This could lead to the discovery of new chemical scaffolds with similar or improved activity. The development of robust HTS assays is a critical step in the drug discovery pipeline, enabling the rapid evaluation of thousands of compounds. nih.gov

Table 3: Hypothetical HTS Campaign for CEF6 Acetate Target ID

Screening Method Library Type Objective Potential Hits
Affinity Selection / Mass Spectrometry Human proteome lysateTo identify direct binding partners of CEF6 acetate.Intracellular signaling proteins (e.g., kinases, phosphatases), transcription factors.
Yeast Two-Hybrid Screen cDNA libraryTo identify protein-protein interactions that are modulated by CEF6 acetate.Proteins whose interaction is stabilized or disrupted by the compound.
Competitive Binding Assay Small molecule library (e.g., >50,000 compounds) thermofisher.comTo discover novel molecules that bind to the primary target of CEF6 acetate.New chemical entities with potential for development as immunomodulatory drugs.
Phenotypic Screening Diverse chemical libraryTo identify compounds that produce a similar immunological phenotype to CEF6 acetate.Molecules that may act on different targets but within the same pathway.

Q & A

Q. What is the structural and functional significance of CEF6 acetate in influenza virus research?

CEF6 acetate is a 9-amino acid peptide (Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met) corresponding to residues 418–426 of the H1N1 influenza nucleoprotein (NP). This sequence forms part of the viral nucleocapsid, which is critical for RNA packaging and replication . Its structural mimicry enables studies on NP-host interactions, particularly in HLA-B7+ individuals, where it serves as a T-cell epitope to assess immune responses .

Methodological Insight: To validate its role, researchers can:

  • Use X-ray crystallography or NMR to resolve its binding conformation with HLA-B6.
  • Conduct ELISpot assays to measure IFN-γ release from PBMCs exposed to CEF6 .

Q. How is CEF6 acetate utilized in diagnostic assay development?

CEF6 serves as an antigenic target in T-cell-based diagnostics. Researchers design assays to detect virus-specific T-cell responses in patient samples (e.g., blood or BAL fluid).

  • Protocol:

Stimulate PBMCs with CEF6 (1–10 µg/mL).

Quantify cytokine secretion (e.g., IL-2, IFN-γ) via multiplex bead arrays.

Compare responses to negative controls (e.g., irrelevant peptides) to establish specificity .

Advanced Research Questions

Q. How can experimental protocols be optimized to evaluate CEF6 acetate’s immunogenicity in HLA-B7+ models?

Immunogenicity studies require careful control of variables:

  • In vitro : Use HLA-B7-transfected cell lines (e.g., HEK293T) loaded with CEF5. Measure T-cell activation via flow cytometry (CD69/CD137 upregulation) .
  • In vivo : Employ HLA-B7 transgenic mice. Administer CEF6 with adjuvants (e.g., poly(I:C)) and track antigen-specific CD8+ T-cells using tetramer staining .

Table 1: Key Parameters for Immunogenicity Assays

ParameterIn Vitro ExampleIn Vivo Example
Peptide Concentration5 µg/mL (cell culture)50 µg/dose (mouse model)
ReadoutFlow cytometry (CD69+)Tetramer+ CD8+ T-cell frequency
ControlsUnloaded HLA-B7 cellsAdjuvant-only group

Q. How can discrepancies in reported antigenic potency of CEF6 across studies be resolved?

Contradictions may arise from differences in:

  • Peptide purity : Validate via HPLC (>95% purity) and mass spectrometry.
  • Experimental models : Standardize HLA-B7 expression levels in cell lines using qPCR .
  • Assay sensitivity : Compare ELISpot vs. intracellular cytokine staining for detection thresholds .

Methodological Approach:

  • Perform cross-laboratory validation using shared CEF6 batches.
  • Use machine learning (e.g., random forests) to identify confounding variables in published datasets .

Q. What strategies enhance CEF6’s utility in epitope-mapping studies for variant influenza strains?

To study emerging NP variants:

  • Sequence alignment : Compare CEF6’s 418–426 region across H1N1 strains using tools like Clustal Omega.
  • Structural prediction : Model mutations (e.g., Thr422Ala) in silico (RosettaDock) to predict HLA-B7 binding affinity changes.
  • Functional validation : Synthesize variant peptides and test T-cell cross-reactivity in vitro .

Methodological Challenges and Solutions

Q. What are the limitations of using CEF6 acetate in longitudinal studies of immune memory?

  • Challenge : Peptide stability in long-term cultures.
  • Solution :
  • Add protease inhibitors (e.g., aprotinin) to media.
  • Use cryopreserved PBMCs with batch-tested CEF6 to minimize variability .

Q. How can CEF6 be integrated into multi-epitope vaccine platforms?

Combine CEF6 with other conserved epitopes (e.g., NP, M1) using:

  • Lipid nanoparticle (LNP) delivery : Encapsulate peptide mixtures with TLR agonists.
  • mRNA vectors : Design constructs encoding CEF6 alongside CD4+ epitopes for broader immunity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.